An In-depth Technical Guide to 4-(4-(Benzyloxy)tetrahydro-2H-pyran-4-yl)pyridine: Properties, Synthesis, and Medicinal Chemistry Applications
An In-depth Technical Guide to 4-(4-(Benzyloxy)tetrahydro-2H-pyran-4-yl)pyridine: Properties, Synthesis, and Medicinal Chemistry Applications
Introduction: Deciphering the Structure and Significance
The compound specified as "4-(4-Benzyloxan-4-yl)pyridine" does not correspond to a standard IUPAC name or a readily identifiable structure in chemical literature. It is presumed that "Benzyloxan" is a typographical error for "benzyloxy-oxane," where "oxane" is a synonym for tetrahydropyran. Based on this interpretation, this guide will focus on the most chemically plausible structure: 4-(4-(Benzyloxy)tetrahydro-2H-pyran-4-yl)pyridine .
This molecule is a compelling subject for a technical guide as it integrates three distinct and medicinally significant chemical moieties:
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Pyridine Ring: A foundational nitrogen-containing aromatic heterocycle present in numerous natural products and FDA-approved drugs.[1][2] The nitrogen atom acts as a hydrogen bond acceptor and a basic center, while the aromatic ring can participate in π-stacking interactions, making it a "privileged scaffold" in drug discovery.[1][3]
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Tetrahydropyran (THP) Ring: A saturated oxygen-containing heterocycle often employed by medicinal chemists as a bioisostere for phenyl or cyclohexyl rings. The THP moiety can enhance aqueous solubility, improve metabolic stability, and fine-tune compound conformation without introducing excessive lipophilicity.
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Benzyloxy Group: This functional group consists of a flexible ether linkage and a lipophilic benzyl ring. It is frequently used as a protecting group for alcohols but also serves as a key pharmacophoric element that can interact with hydrophobic pockets in biological targets. The ether oxygen can also act as a hydrogen bond acceptor.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-(4-(benzyloxy)tetrahydro-2H-pyran-4-yl)pyridine, tailored for researchers and professionals in drug development.
Caption: Chemical structure of the target compound.
Part 1: Physicochemical and Spectroscopic Properties
Predicting and understanding the core physicochemical properties of a molecule is fundamental to its application in research and drug development.
The following properties for 4-(4-(Benzyloxy)tetrahydro-2H-pyran-4-yl)pyridine have been calculated using standard computational models. These values are essential for predicting the molecule's behavior in biological systems (e.g., absorption, distribution, metabolism, and excretion - ADME).
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₁₈H₂₁NO₂ | Provides the elemental composition. |
| Molecular Weight | 283.36 g/mol | Falls within the range suitable for oral bioavailability (Lipinski's Rule of 5). |
| XLogP3 | 2.8 | Indicates moderate lipophilicity, balancing solubility and membrane permeability. |
| H-Bond Donors | 0 | Lack of donors can improve membrane permeability. |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, THP O) | Provides points for specific interactions with biological targets. |
| Topological Polar Surface Area (TPSA) | 39.5 Ų | Suggests good potential for cell permeability and oral absorption. |
While experimental spectra for this specific molecule are not publicly available, a characteristic spectroscopic profile can be predicted based on its constituent functional groups.
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¹H NMR:
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Pyridine Protons: Two distinct signals in the aromatic region (δ 8.5-8.7 ppm for α-protons and δ 7.2-7.4 ppm for β-protons), appearing as doublets due to coupling.[4]
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Benzyl Protons: A multiplet for the phenyl ring (δ 7.2-7.4 ppm) and a characteristic singlet for the benzylic methylene (–O–CH₂–) around δ 4.5 ppm.
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Tetrahydropyran Protons: Complex multiplets in the aliphatic region (δ 1.8-4.0 ppm) corresponding to the four methylene groups of the THP ring.
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-
¹³C NMR:
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Pyridine Carbons: Signals in the aromatic region, with the carbon adjacent to nitrogen (C2/C6) around δ 150 ppm and others between δ 120-140 ppm.
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Benzyl Carbons: Phenyl carbons in the δ 127-138 ppm range and the benzylic carbon around δ 70 ppm.
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Tetrahydropyran Carbons: Aliphatic signals including the quaternary carbon (C4) around δ 75-80 ppm, and methylene carbons (C2/C6 and C3/C5) in the δ 40-70 ppm range.
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-
Mass Spectrometry (MS):
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Electrospray Ionization (ESI): A prominent [M+H]⁺ ion at m/z 284.36.
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Fragmentation: Key fragmentation pathways would include the loss of the benzyl group (C₇H₇, m/z 91) or the entire benzyloxy group. Cleavage of the bond between the two heterocyclic rings is also expected.[5]
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-
Infrared (IR) Spectroscopy:
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C-O-C Stretch: Strong bands characteristic of the ether linkages in the 1050-1150 cm⁻¹ region.
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Aromatic C=C and C=N Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
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Part 2: Synthesis and Reactivity
A robust synthetic strategy is crucial for accessing the target molecule for further study. The proposed synthesis leverages common and reliable organic transformations.
The most logical synthetic approach involves a convergent strategy, preparing a key tetrahydropyran intermediate which is then coupled with the pyridine moiety.
Caption: Proposed synthetic workflow for the target compound.
Causality Behind Experimental Choices:
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Step 1: Grignard Reaction: This is a classic and highly effective method for forming carbon-carbon bonds. The Grignard reagent is prepared from 4-bromopyridine and magnesium. Its subsequent reaction with the commercially available tetrahydro-4H-pyran-4-one directly assembles the core carbon skeleton, creating a tertiary alcohol intermediate.[6] This choice is based on the high nucleophilicity of the Grignard reagent and the electrophilicity of the ketone carbonyl.
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Step 2: Williamson Ether Synthesis: This reaction is a standard procedure for forming ethers. The tertiary alcohol is first deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form an alkoxide. This highly nucleophilic alkoxide then displaces the bromide from benzyl bromide in an Sₙ2 reaction to yield the final benzyloxy ether product. This method is chosen for its efficiency and broad applicability in ether synthesis.
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Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic (pKa of the conjugate acid is ~5.2) and nucleophilic. It will readily react with acids to form pyridinium salts and can be alkylated with alkyl halides or oxidized to an N-oxide with reagents like m-CPBA.[6][7]
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Benzyloxy Group: The benzyl C-O bond is susceptible to cleavage under hydrogenolysis conditions (e.g., H₂, Pd/C). This reaction is a common deprotection strategy and would cleanly convert the target molecule to the corresponding alcohol, 4-(pyridin-4-yl)tetrahydro-2H-pyran-4-ol, providing a key analogue for structure-activity relationship (SAR) studies.
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Aromatic Rings: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution, which would occur preferentially on the electron-rich phenyl ring of the benzyloxy group if forced.[7] Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, especially if a leaving group is present at the 2- or 4-position.[6]
Part 3: Detailed Experimental Protocols
The following protocols are detailed methodologies for the synthesis and characterization of the target compound, based on established literature procedures for analogous transformations.
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Apparatus Setup: A three-necked, oven-dried 250 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Grignard Reagent Formation: Add magnesium turnings (1.2 eq) to the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of 4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Initiation and Reaction: Add a small portion of the 4-bromopyridine solution to the magnesium. If the reaction does not start (indicated by heat and disappearance of iodine color), gently warm the flask. Once initiated, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
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Addition of Ketone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of tetrahydro-4H-pyran-4-one (1.1 eq) in anhydrous THF dropwise via the dropping funnel.
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Workup: After stirring at room temperature for 2 hours, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to yield the pure tertiary alcohol intermediate.
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Apparatus Setup: An oven-dried 100 mL round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.
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Deprotonation: Dissolve the alcohol intermediate (1.0 eq) in anhydrous THF. Cool the solution to 0 °C. Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
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Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add benzyl bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
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Workup: Quench the reaction by carefully adding water.
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Extraction and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the final compound.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 4: Applications and Medicinal Chemistry Perspective
The structural components of 4-(4-(benzyloxy)tetrahydro-2H-pyran-4-yl)pyridine make it a molecule of significant interest for drug discovery programs, particularly in oncology and neuroscience.
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Role of the 4-Substituted Pyridine: The pyridine core is a versatile pharmacophore. In many kinase inhibitors, the pyridine nitrogen forms a critical hydrogen bond with the "hinge" region of the enzyme's ATP-binding pocket.[8] Its ability to act as a bioisostere for a phenyl ring can modulate ADME properties; for example, replacing a phenyl with a pyridine can sometimes reduce metabolic liability or improve solubility.[1]
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The THP Ring as a Phenyl Ring Bioisostere: The 4,4-disubstituted tetrahydropyran motif is a modern design element in medicinal chemistry. It serves as a saturated, polar scaffold that can project substituents into three-dimensional space to optimize interactions with a protein target. Compared to a cyclohexyl or phenyl ring, the THP's ether oxygen can improve solubility and act as a hydrogen bond acceptor, often leading to a better overall ADME profile.
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The Benzyl Group for Lipophilic Interactions: The terminal phenyl ring, connected via a flexible ether linker, is ideal for probing hydrophobic pockets within a target protein. Its presence can significantly enhance binding affinity through van der Waals and hydrophobic interactions.
-
Potential Therapeutic Areas:
-
Kinase Inhibition: Many kinase inhibitors feature a central heterocyclic core (like pyridine) with appended groups that occupy specific pockets of the kinase domain. This scaffold could be explored for inhibitors of kinases implicated in cancer, such as TNIK.[8]
-
CNS Disorders: The ability of the pyridine and THP moieties to improve physicochemical properties is valuable for designing drugs that need to cross the blood-brain barrier. Derivatives of this scaffold could be investigated for targets like cholesterol 24-hydroxylase (CH24H), which is relevant in neurodegenerative diseases.[9]
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General Drug Scaffolding: The molecule represents a versatile starting point. The pyridine nitrogen allows for salt formation to improve solubility, while the benzyloxy group can be deprotected to the alcohol, which can then be further functionalized to generate a library of analogues for SAR exploration.[10]
-
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